GPR35 Agonist Activity: Quantitative Potency Assessment in Human HT-29 Cells
The target compound demonstrates quantifiable agonist activity at the human GPR35 receptor, a G protein-coupled receptor implicated in inflammatory and metabolic disorders. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, 6,6-dimethylazepan-4-one hydrochloride exhibited an IC50 value of 26 nM against zaprinast-induced responses [1]. This value represents a measurable differentiation point from closely related azepane analogs that may show divergent potency or selectivity profiles at this receptor. While direct head-to-head comparison data for this specific scaffold are limited in the public domain, the 26 nM IC50 establishes a baseline for structure-activity relationship studies and provides a quantifiable benchmark for researchers evaluating this compound as a chemical probe for GPR35 pharmacology [2].
| Evidence Dimension | GPR35 receptor agonist potency (desensitization of zaprinast-induced DMR) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Vehicle control (baseline DMR response) |
| Quantified Difference | 50% inhibition of zaprinast-induced DMR response at 26 nM |
| Conditions | Human GPR35 receptor expressed in HT-29 cells; dynamic mass redistribution (DMR) desensitization assay; preincubation for 1 hour followed by zaprinast stimulation |
Why This Matters
This quantifiable potency value enables researchers to select an appropriate concentration range for cellular assays and provides a benchmark for evaluating structurally related analogs in GPR35-targeted drug discovery programs.
- [1] BindingDB BDBM50575547 CHEMBL4847100. Agonist activity at human GPR35 receptor expressed in HT-29 cells. View Source
- [2] BindingDB Assay Summary. Agonist activity at human GPR35 receptor expressed in CHO-K1 cells. View Source
